molecular formula C12H22BrNO2 B1311237 Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate CAS No. 169457-73-2

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate

Cat. No.: B1311237
CAS No.: 169457-73-2
M. Wt: 292.21 g/mol
InChI Key: CLBWAEYOPRGKBT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate (CAS 169457-73-2) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-bromoethyl substituent at the 4-position of the piperidine ring. This compound is widely used in organic synthesis, particularly as an intermediate in pharmaceutical research. The Boc group protects the piperidine nitrogen during multi-step reactions, while the bromoethyl moiety serves as a reactive site for nucleophilic substitution or cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl bromoacetate. One common method includes the following steps:

    Formation of the Piperidine Derivative: Piperidine is reacted with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate.

    Bromination: The tert-butyl piperidine-1-carboxylate is then reacted with bromoethane in the presence of a base such as potassium carbonate to introduce the bromoethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to remove the bromo group, forming tert-butyl 4-ethylpiperidine-1-carboxylate.

    Oxidation: Oxidation reactions can be used to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Products include tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate, tert-butyl 4-(2-thiocyanatoethyl)piperidine-1-carboxylate, and tert-butyl 4-(2-methoxyethyl)piperidine-1-carboxylate.

    Reduction: The major product is tert-butyl 4-ethylpiperidine-1-carboxylate.

    Oxidation: Products include tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate and tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate.

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is primarily utilized as an intermediate in organic synthesis. It plays a critical role in the preparation of complex organic molecules, especially in the pharmaceutical industry. The compound's reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and reductions.

Table 1: Common Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionReacts with nucleophiles (amines, thiols) to form diverse derivatives.
ReductionCan be reduced to yield tert-butyl 4-ethylpiperidine-1-carboxylate.
OxidationOxidative reactions can introduce functional groups like hydroxyls.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic applications, particularly in treating neurological disorders. Its structure allows for modulation of biological pathways, making it a candidate for drug development targeting conditions such as Alzheimer's disease and cancer.

Case Study: Anticancer Activity

Research has indicated that piperidine derivatives exhibit anticancer properties. One study demonstrated that certain derivatives, including this compound, can induce apoptosis in cancer cells, particularly hypopharyngeal carcinoma cells.

Table 2: Anticancer Activity of Piperidine Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
This compoundHypopharyngeal carcinomaTBDInduction of apoptosis
EF24 (analog)Lung, breast, cervicalTBDIKKb inhibition

Cholinesterase Inhibition

This compound has shown promise as a cholinesterase inhibitor, which is crucial for cognitive enhancement therapies. By inhibiting acetylcholinesterase and butyrylcholinesterase, it may improve synaptic acetylcholine levels, offering potential benefits for Alzheimer's patients.

Table 3: Cholinesterase Inhibition Potency

Compound NameAChE Inhibition IC50 (µM)BuChE Inhibition IC50 (µM)
This compoundTBDTBD
Donepezil0.030.12
Rivastigmine0.010.05

Table 4: Comparison with Similar Compounds

Compound NameKey FeatureReactivity
Tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylateContains a chloro groupGenerally less reactive
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylateHydroxy group presentLess reactive
Tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylateAzido group allows click chemistryHighly reactive

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate depends on its specific application. In general, the compound acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. The bromoethyl group is particularly reactive, allowing for the introduction of a wide range of functional groups through nucleophilic substitution reactions. The tert-butyl ester group provides stability and can be easily removed under acidic conditions to reveal the free carboxylic acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Piperidine Derivatives

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (CAS 158407-04-6)

  • Structure : Bromine is attached to a methyl group at the 4-position of piperidine.
  • Reactivity : The bromomethyl group undergoes nucleophilic substitution more readily than bromoethyl due to reduced steric hindrance.
  • Applications : Used in alkylation reactions, e.g., coupling with amines or thiols .

tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate (CAS 210564-54-8)

  • Structure : Bromoethyl substituent at the 3-position instead of the 4-position.

tert-Butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate (CAS 1363383-33-8)

  • Structure : Contains both bromomethyl and methyl groups at the 4-position.
  • Reactivity : The methyl group increases steric bulk, which may slow substitution reactions but enhance stability in acidic conditions .

Functional Group Variations

tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 156185-63-6)

  • Structure : Features a hydroxyl-terminated propyl chain instead of bromoethyl.
  • Reactivity : The hydroxyl group enables oxidation or protection strategies, unlike the bromoethyl group’s role in alkylation.
  • Applications : Used in synthesizing piperidine-based drugs requiring hydroxyl functionality .

tert-Butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate (CAS 1704095-50-0)

  • Structure : Aromatic bromo-fluorobenzyl group linked via an ether.
  • Reactivity : The electron-withdrawing fluorine and bromine enhance electrophilicity for aromatic substitution reactions.
  • Applications : Key in synthesizing fluorinated bioactive molecules .

Molecular Properties

Compound Molecular Formula Molecular Weight Key Functional Groups
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate C12H20BrNO2 298.20 Boc, bromoethyl
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate C13H25NO3 243.35 Boc, hydroxypropyl
Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate C17H23BrFNO3 412.28 Boc, bromo-fluorobenzyl ether

Biological Activity

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperidine ring substituted with a tert-butyl group and a bromoethyl moiety. The synthesis typically involves the reaction of piperidine derivatives with tert-butyl carboxylate followed by bromination.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, one study demonstrated that certain piperidine derivatives showed cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

Table 1: Anticancer Activity of Piperidine Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
This compoundHypopharyngeal carcinomaTBDInduction of apoptosis
EF24 (analog)Lung, breast, cervicalTBDIKKb inhibition, NF-κB pathway modulation
Other piperidine derivativesVarious cancersTBDCell cycle arrest and apoptosis

2. Cholinesterase Inhibition

Piperidine derivatives have also been investigated for their role as cholinesterase inhibitors, which are crucial in treating Alzheimer's disease. This compound's structural attributes may enhance its binding affinity to acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), potentially improving cognitive functions in Alzheimer's patients .

Table 2: Cholinesterase Inhibition Potency

Compound NameAChE Inhibition IC50 (µM)BuChE Inhibition IC50 (µM)
This compoundTBDTBD
Donepezil0.030.12
Rivastigmine0.010.05

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cholinergic Modulation : By inhibiting cholinesterases, it may enhance synaptic acetylcholine levels, thereby improving cognitive functions.
  • Inflammatory Pathway Regulation : Similar compounds have been shown to modulate inflammatory responses through NF-κB pathway inhibition.

Case Study 1: Anticancer Efficacy

A recent study explored the anticancer effects of various piperidine derivatives including this compound on hypopharyngeal carcinoma cells. The results indicated significant cytotoxicity and apoptosis induction compared to control groups .

Case Study 2: Alzheimer’s Disease Treatment

In another investigation focusing on cognitive enhancement, researchers evaluated the cholinesterase inhibitory effects of this compound. Preliminary findings suggested that it could serve as a dual inhibitor for both AChE and BuChE, showing promise for Alzheimer's treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate?

  • Methodology : The compound is commonly synthesized via alkylation of a piperidine precursor. For example, in a nucleophilic substitution reaction, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate can be brominated using PBr₃ or HBr in a polar aprotic solvent (e.g., dichloromethane) under anhydrous conditions .
  • Key Steps :

  • Purification via silica gel chromatography to isolate the product.
  • Characterization using 1^1H NMR (e.g., δ = 8.94 ppm for aromatic protons) and mass spectrometry .

Q. What safety protocols should be followed when handling this compound?

  • Handling Guidelines :

  • PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in a cool, dry place away from strong acids/bases and oxidizing agents due to incompatibility risks .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Q. How is the bromoethyl group’s reactivity exploited in downstream syntheses?

  • Applications : The bromine atom serves as a leaving group in SN2 reactions, enabling cross-coupling or alkylation. For instance, it reacts with amines (e.g., in pyrido[2,3-d]pyrimidinone synthesis) to form C-N bonds under mild conditions .

Advanced Research Questions

Q. How can reaction yields be optimized in couplings involving this compound?

  • Optimization Strategies :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity .
  • Catalysis : Add KI to facilitate bromide displacement via the "Finkelstein effect."
  • Temperature Control : Reactions often proceed at 20–50°C; higher temperatures may induce decomposition .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives?

  • Advanced Characterization :

  • X-ray Crystallography : Resolve stereochemistry using SHELX software for refinement .
  • 2D NMR (COSY, HSQC) : Assign coupling patterns and confirm regioselectivity in alkylation products .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formulas of novel derivatives .

Q. How does the tert-butyl group influence the compound’s stability under acidic/basic conditions?

  • Stability Profile :

  • Acidic Conditions : The Boc (tert-butoxycarbonyl) group is cleaved by strong acids (e.g., TFA), releasing CO₂ and forming piperidine intermediates .
  • Basic Conditions : Stable under mild bases (pH < 10), but prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the ester .

Q. Critical Analysis of Contradictions

  • Safety Data : While classifies acute toxicity as Category 4, other sources (e.g., ) note insufficient data. Researchers should default to the highest precaution .
  • Extinguishing Media : CO₂ and dry powder are universally recommended; avoid water jets to prevent spreading .

Properties

IUPAC Name

tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBWAEYOPRGKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441545
Record name tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169457-73-2
Record name tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 4-(2-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (94.0 Og 0.41 mol), carbon tetrabromide (198.7 g 0.6 mol) and dichloromethane (1500 ml) at 0° under nitrogen was treated portionwise, over 45 min, with triphenylphosphine (135.2 g 0.515 mol). The mixture was stirred for 1 h at 10° and 1 h at 25° and then evaporated in vacuo. The residue was purified by flash column chromatography on silica gel (Merck 9385), eluant cyclohexane: ethyl acetate (15:1, gradient to 10:1) to give the title compound as a clear liquid (81.8 g, 0.28 mol, 68%).
Quantity
0.41 mol
Type
reactant
Reaction Step One
Quantity
198.7 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
135.2 g
Type
reactant
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate

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